Ethyl 4-({[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C25H23N3O5S2 and a molecular weight of 509.607 g/mol . This compound is notable for its unique structure, which includes a thiazolidine ring, an indole moiety, and a benzoate ester group. It is used primarily in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthetic routes and reaction conditions for Ethyl 4-({[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate are not widely documented in the public domain. it is typically synthesized through multi-step organic reactions involving the formation of the thiazolidine ring, the indole moiety, and the benzoate ester group. Industrial production methods are not specified, as this compound is mainly used for research purposes .
Chemical Reactions Analysis
Ethyl 4-({[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Scientific Research Applications
Ethyl 4-({[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate is primarily used in scientific research, particularly in the fields of chemistry and biology. Its unique structure makes it a valuable tool for studying enzyme interactions, protein-ligand binding, and other biochemical processes. It is also used in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of Ethyl 4-({[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring and indole moiety are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Ethyl 4-({[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate can be compared with other similar compounds, such as:
- Ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate
- Ethyl 4-({[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate These compounds share similar structural features but differ in the substituents on the thiazolidine ring, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H23N3O5S2 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[(3Z)-2-oxo-3-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H23N3O5S2/c1-4-33-24(32)15-9-11-16(12-10-15)26-19(29)13-27-18-8-6-5-7-17(18)20(22(27)30)21-23(31)28(14(2)3)25(34)35-21/h5-12,14H,4,13H2,1-3H3,(H,26,29)/b21-20- |
InChI Key |
SHJBJYYLZWZFHY-MRCUWXFGSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C(C)C)/C2=O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C(C)C)C2=O |
Origin of Product |
United States |
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